3-(2,4-Dichlorophenyl)-1H-pyrazole
Overview
Description
3-(2,4-Dichlorophenyl)-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorophenyl group
Mechanism of Action
Target of Action
The primary targets of 3-(2,4-Dichlorophenyl)-1H-pyrazole are proteins involved in the life cycle of Trypanosoma cruzi, a parasite responsible for Chagas disease . These proteins include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 . These proteins play crucial roles in the survival and proliferation of the parasite, making them ideal targets for therapeutic intervention.
Mode of Action
This compound interacts with its targets through a combination of hydrophobic interactions and hydrogen bonding . For instance, molecular docking and dynamics simulations suggest that the compound acts on the active site of the CYP51 receptor, establishing a stable complex with the target .
Biochemical Pathways
The compound affects the biochemical pathways associated with the life cycle of T. cruzi. By interacting with key proteins, it disrupts the normal functioning of the parasite, leading to its eventual death
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by an alignment between permeability and hepatic clearance . The compound presents low metabolic stability
Result of Action
The result of the compound’s action is the inhibition of parasite proliferation. In vitro tests showed that the compound was effective against Trypomastigotes, a form of T. cruzi . The compound can form reactive metabolites from n-conjugation and c=c epoxidation, indicating a need for controlled oral dosing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-1H-pyrazole typically involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors to improve reaction efficiency and control over reaction parameters such as temperature and residence time .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
3-(2,4-Dichlorophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A related compound with similar structural features but different chemical properties.
2,4-Dichlorophenoxyacetic acid: Another compound with a 2,4-dichlorophenyl group, used primarily as a herbicide.
Uniqueness
3-(2,4-Dichlorophenyl)-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCGSLGYVLLGJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371107 | |
Record name | 3-(2,4-Dichlorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154257-67-7 | |
Record name | 3-(2,4-Dichlorophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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